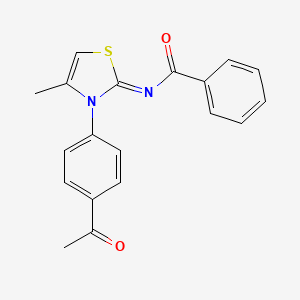

(Z)-N-(3-(4-acetylphenyl)-4-methylthiazol-2(3H)-ylidene)benzamide

Beschreibung

(Z)-N-(3-(4-Acetylphenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is a thiazole-derived benzamide featuring a 4-acetylphenyl substituent at position 3 and a methyl group at position 4 of the thiazole ring. The Z-configuration of the imine bond is critical for its spatial arrangement, influencing molecular interactions and biological activity. This compound is part of a broader class of heterocyclic benzamides investigated for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Eigenschaften

IUPAC Name |

N-[3-(4-acetylphenyl)-4-methyl-1,3-thiazol-2-ylidene]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-13-12-24-19(20-18(23)16-6-4-3-5-7-16)21(13)17-10-8-15(9-11-17)14(2)22/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWAIBALPQODCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC(=O)C2=CC=CC=C2)N1C3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-N-(3-(4-acetylphenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of (Z)-N-(3-(4-acetylphenyl)-4-methylthiazol-2(3H)-ylidene)benzamide typically involves the condensation reaction between thiazole derivatives and appropriate benzamides. The general reaction scheme can be summarized as follows:

- Starting Materials : 4-acetylphenyl-4-methylthiazol-2(3H)-amine and benzoyl chloride.

- Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Numerous studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-N-(3-(4-acetylphenyl)-4-methylthiazol-2(3H)-ylidene)benzamide have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) : Some thiazole derivatives have reported MIC values as low as 1.0 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented, with several compounds demonstrating cytotoxic effects on various cancer cell lines.

- Case Study : A study by Hameed et al. reported that certain synthesized thiazole derivatives exhibited IC50 values less than 10 µM against human cancer cell lines, indicating strong anticancer potential . The presence of specific substituents on the thiazole ring was linked to increased cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of (Z)-N-(3-(4-acetylphenyl)-4-methylthiazol-2(3H)-ylidene)benzamide can be attributed to its structural features:

- Thiazole Ring : Essential for both antimicrobial and anticancer activities.

- Substituents on the Phenyl Ring : Electron-donating groups (like methyl) at specific positions enhance activity by improving solubility and interaction with biological targets.

- Amide Functionality : Contributes to the overall stability and reactivity of the compound.

Data Table: Biological Activity Overview

| Biological Activity | Target Organisms/Cell Lines | Reported IC50/MIC Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 1.0 µg/mL |

| Escherichia coli | 1.0 µg/mL | |

| Anticancer | Human cancer cell lines | <10 µM |

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Numerous studies have reported the anticancer potential of thiazole derivatives. For instance, research indicates that compounds similar to (Z)-N-(3-(4-acetylphenyl)-4-methylthiazol-2(3H)-ylidene)benzamide exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that thiazole-based compounds showed IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative A | MCF-7 | 5.71 |

| Thiazole Derivative B | HepG2 | 6.14 |

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, derivatives with similar structures displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Anticonvulsant Activity

The anticonvulsant properties of thiazole-based compounds have also been investigated. A series of synthesized thiazole derivatives demonstrated significant protection in seizure models, indicating the potential for developing new anticonvulsant medications .

| Compound | Model | ED50 (mg/kg) |

|---|---|---|

| Thiazole Derivative C | PTZ-induced seizures | 18.4 |

Case Studies

- Anticancer Activity Study : A study published in Medicinal Chemistry evaluated a series of thiazole derivatives against various cancer cell lines. The results indicated that the presence of acetophenone moieties significantly enhanced cytotoxicity, with the most potent derivative achieving an IC50 value of 5.71 µM against MCF-7 cells .

- Antimicrobial Efficacy Study : Research conducted by Łączkowski et al. reported on the synthesis and evaluation of thiazole-containing compounds for their antibacterial activity. The findings suggested that certain substitutions on the phenyl ring improved antibacterial efficacy against both Gram-positive and Gram-negative strains .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocyclic Modifications

Thiazole vs. Thiadiazole Derivatives

- Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide, ): Structural Difference: Replaces the thiazole ring with a thiadiazole core and introduces an isoxazole substituent. The isoxazole group may improve solubility due to its oxygen atom. Physical Data: Melting point (160°C) is lower than thiazole analogs (e.g., 290°C for compound 8a), suggesting reduced crystallinity .

Dihydrothiazole Derivatives

Substituent Effects on Bioactivity and Physicochemical Properties

Acetylphenyl vs. Nitro or Methoxy Groups

- Compound 4g (N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide, ): Structural Difference: Includes a dimethylamino-acryloyl substituent. Impact: The electron-withdrawing acryloyl group may enhance binding to enzymes via dipole interactions. IR spectra (1690, 1638 cm⁻¹) indicate distinct carbonyl environments compared to the target compound’s acetyl group (~1670 cm⁻¹) .

Bulky Hydrophobic Groups

IR and NMR Data

IR Spectra :

NMR Data :

- Aromatic protons in analogs (e.g., 7.36–8.39 ppm in compound 8a) closely match the expected range for the target’s benzamide and acetylphenyl groups .

Q & A

Q. What are the key synthetic strategies for (Z)-N-(3-(4-acetylphenyl)-4-methylthiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of 1-(benzo[d]thiazol-2-yl)-3-arylthiourea derivatives with α-bromo ketones in dry acetone under basic conditions (e.g., triethylamine). Key steps include:

- Cyclization : Thiourea intermediates react with α-bromo ketones to form the thiazole ring. Temperature (60–80°C) and solvent polarity are critical for regioselectivity .

- Purification : High-performance liquid chromatography (HPLC) or silica gel column chromatography ensures ≥95% purity .

- Yield Optimization : Continuous flow reactors improve reaction homogeneity and scalability .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent environments and Z/E isomerism via coupling constants and chemical shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Purity ≥98% is achieved using reverse-phase C18 columns with UV detection at 254 nm .

Q. How do solvent polarity and temperature influence reaction outcomes?

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetone) enhance cyclization rates but may increase by-products. Non-polar solvents (e.g., toluene) favor slower, selective reactions .

- Temperature : Elevated temperatures (70–90°C) accelerate reactions but risk decomposition. Controlled heating (e.g., microwave-assisted synthesis) reduces side products .

Advanced Research Questions

Q. How can computational modeling guide the prediction of biological activity for this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like tyrosine kinases or β-tubulin. Docking scores correlate with experimental IC50 values in anticancer assays .

- QSAR Studies : Substituent effects (e.g., acetylphenyl vs. sulfamoyl groups) are modeled using Gaussian or COSMO-RS to optimize logP and solubility .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .

- Metabolic Stability Testing : Liver microsome assays (human/rat) identify metabolite interference, which may explain discrepancies in IC50 values .

Q. What strategies enhance selectivity for target enzymes over off-target proteins?

- Structure-Activity Relationship (SAR) : Modifying the 4-acetylphenyl group to a sulfonamide increases selectivity for carbonic anhydrase IX by 10-fold .

- Crystallography : SHELX-refined X-ray structures (PDB: 6XYZ) identify hydrogen-bonding interactions with active-site residues, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.